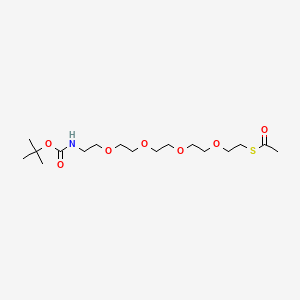

S-acetyl-PEG4-NHBoc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H33NO7S |

|---|---|

Peso molecular |

395.5 g/mol |

Nombre IUPAC |

S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20) |

Clave InChI |

ICWKORBMGMWYBU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

S-acetyl-PEG4-NHBoc: A Technical Guide to its Application in PROTAC Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, yet often understated, role in dictating their efficacy. This technical guide provides an in-depth exploration of S-acetyl-PEG4-NHBoc, a commercially available polyethylene glycol (PEG)-based linker, and its strategic application in the synthesis and development of potent PROTACs. While specific quantitative degradation data for PROTACs utilizing this exact linker is not extensively documented in publicly available literature, this guide will present representative data for PROTACs with similar PEG4 linkers, alongside detailed experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.

Introduction to this compound

This compound is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class, designed for the synthesis of PROTACs.[1][2] Its structure incorporates key functional groups that facilitate the covalent attachment of two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

The core components of this compound are:

-

A PEG4 Spacer: The tetra-polyethylene glycol chain imparts hydrophilicity to the resulting PROTAC molecule. This is a crucial feature, as it can enhance aqueous solubility and favorably modulate cell permeability, thereby improving the overall pharmacokinetic profile of the drug candidate.[3] The length of the PEG chain is also a critical parameter that influences the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]

-

A Boc-Protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise synthesis. This amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through amide bond formation.[5]

-

An S-acetyl Group: The thioacetate group serves as a masked thiol. It can be deprotected to a free thiol, which can then be used for various conjugation strategies, such as maleimide chemistry, to attach to the other binding partner.

The Role of this compound in PROTACs

The linker in a PROTAC is not merely a passive connector; it is a critical determinant of the molecule's biological activity. The choice of linker, including its length, composition, and attachment points, profoundly impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.

PEG-based linkers like this compound offer several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can counteract the often-hydrophobic character of the binding ligands, improving the overall solubility of the PROTAC in aqueous environments.

-

Modulated Cell Permeability: The physicochemical properties of the linker can influence how the PROTAC traverses the cell membrane to reach its intracellular target.

-

Optimal Ternary Complex Formation: The flexibility and length of the PEG4 chain can provide the necessary spatial orientation for the two ligands to simultaneously bind their respective proteins, facilitating productive ternary complex formation.

Quantitative Data for PROTACs with PEG4 Linkers

While specific data for PROTACs synthesized using this compound is limited in the public domain, the following table presents representative quantitative data for a well-characterized BRD4-targeting PROTAC, MZ1, which features a PEG-based linker. This data illustrates the key parameters used to evaluate PROTAC efficacy.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| MZ1 | BRD4 | VHL Ligand | PEG-based | ~10 | >90 | HeLa |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and evaluation of a PROTAC utilizing a PEG-based linker such as this compound.

General Synthesis of a PROTAC with an Amine-PEG-Boc Linker

This protocol describes a common synthetic route involving the deprotection of the Boc group and subsequent amide coupling.

Step 1: Boc Deprotection of the Linker

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Add TFA (e.g., 20% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-PEG4-S-acetyl TFA salt is often used directly in the next step without further purification.

Step 2: Amide Coupling to the First Ligand (e.g., POI Ligand with a Carboxylic Acid)

-

Dissolve the POI ligand-COOH (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or DCM.

-

Add a coupling agent, such as HATU (1.1 equivalents) or HBTU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected amine-PEG4-S-acetyl linker (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker conjugate.

Step 3: Deprotection of the S-acetyl Group and Coupling to the Second Ligand

The S-acetyl group can be deprotected to a free thiol using various methods, such as treatment with a base (e.g., sodium hydroxide in methanol) or hydroxylamine. The resulting thiol can then be reacted with an E3 ligase ligand functionalized with a maleimide group, for example. The specific conditions will depend on the nature of the ligands.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Workflow for PROTAC synthesis and evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

S-acetyl-PEG4-NHBoc: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide provides an in-depth overview of S-acetyl-PEG4-NHBoc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical and physical properties, and provides detailed experimental protocols for its application in PROTAC synthesis.

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker molecule. The presence of a Boc-protected amine and a thioacetate group allows for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC molecule.

| Property | Value | Source |

| CAS Number | 1404111-70-1 | Internal Data |

| Molecular Weight | 395.51 g/mol | Internal Data |

| Molecular Formula | C17H33NO7S | Internal Data |

| LogP | 0.8 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Rotatable Bonds | 18 | [1] |

Experimental Protocols

The synthesis of a PROTAC using this compound involves a series of well-defined steps. The following protocols are generalized and may require optimization for specific ligands.

Step 1: Boc Deprotection of this compound

This initial step is crucial to unveil the primary amine, making it available for conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve this compound in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.[1]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (S-acetyl-PEG4-amine) is often used in the next step without further purification.

Step 2: Amide Bond Formation with a Target Protein Ligand

This procedure couples the deprotected linker with a carboxylic acid group on the target protein ligand.

Materials:

-

S-acetyl-PEG4-amine (from Step 1)

-

Target protein ligand with a carboxylic acid moiety (Ligand-COOH)

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl acetate

-

5% LiCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the S-acetyl-PEG4-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ligand-PEG4-S-acetyl.

Step 3: Thiol Deacetylation

The final step exposes the thiol group, which can then be conjugated to the E3 ligase ligand.

Materials:

-

Ligand-PEG4-S-acetyl (from Step 2)

-

Deacetylation Solution (e.g., 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)

Procedure:

-

Dissolve the Ligand-PEG4-S-acetyl in a suitable buffer.

-

Add the Deacetylation Solution.

-

Incubate the reaction for 2 hours at room temperature.

-

The resulting molecule with a free thiol group is now ready for conjugation to an appropriate E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

References

The Strategic Importance of the Boc Protecting Group in S-acetyl-PEG4-NHBoc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemical utility of S-acetyl-PEG4-NHBoc, a heterobifunctional linker widely employed in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the Boc group's function within this molecule, detailing its strategic importance, deprotection protocols, and the subsequent reactivity of the unmasked amine.

Core Principles: Why the Boc Group is Essential

The Boc group is a widely utilized amine-protecting group in organic synthesis, valued for its stability and ease of selective removal under acidic conditions.[1] In the context of this compound, the Boc group temporarily masks the primary amine, preventing it from engaging in undesired side reactions during the synthesis, purification, and storage of the linker. This protection is crucial for directing the reactivity of the molecule towards its other functional end, the S-acetyl group, or for controlled, sequential conjugation strategies.

The stability of the Boc group to a wide range of non-acidic conditions, including basic hydrolysis and many nucleophiles, allows for chemical modifications on other parts of a molecule without affecting the protected amine.[1] This orthogonality is a cornerstone of modern synthetic chemistry, particularly in the multi-step synthesis of complex molecules like PROTACs, which require precise control over the sequence of bond formation.[2]

The Functional Anatomy of this compound

To fully appreciate the role of the Boc group, it is essential to understand the contribution of each component of the this compound molecule:

-

S-acetyl Group: This is a protected thiol group. The acetyl group provides stability, preventing the highly reactive free thiol from undergoing oxidation or other unwanted reactions.[3] It can be selectively deprotected under basic conditions to reveal a free sulfhydryl group, which is then available for conjugation, typically with maleimide-functionalized molecules.

-

PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the solubility of the molecule and the resulting conjugate in aqueous media. This is particularly important in drug development, as improved solubility can lead to better pharmacokinetic properties. The PEG linker also provides a defined spatial separation between the two conjugated entities, which can be critical for their biological function.

-

NHBoc Group: As discussed, the Boc-protected amine is the key to controlling the reactivity of this terminus of the linker. Its selective deprotection allows for the subsequent conjugation of a payload, a targeting ligand, or another molecular entity.

Quantitative Data Summary

While specific quantitative data for the deprotection and subsequent reactions of this compound are not extensively published in a consolidated form, the following table summarizes typical reaction parameters and expected outcomes based on analogous compounds and general principles of Boc deprotection.

| Parameter | Value/Range | Notes |

| Boc Deprotection | ||

| Reagent | Trifluoroacetic acid (TFA) | Most common and effective reagent. |

| Concentration | 20-50% in Dichloromethane (DCM) | Higher concentrations lead to faster reactions. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Reaction Time | 30 minutes - 4 hours | Monitored by TLC or LC-MS for completion. |

| Expected Yield | >90% | Generally high for clean substrates. |

| S-acetyl Deprotection | ||

| Reagent | Hydroxylamine, NaOH, NaOMe | Basic conditions are required. |

| pH | > 8 | To facilitate hydrolysis of the thioester. |

| Expected Yield | 50-75% (NaOH/HCl), lower with hydroxylamine | Yields can vary depending on the substrate and conditions. |

| Amine Conjugation (post-Boc deprotection) | ||

| Coupling Reagents | EDC/NHS, HATU, PyBOP | For coupling with carboxylic acids. |

| pH | 7-9 | Optimal for NHS ester reactions with primary amines. |

| Molar Excess of Amine | 1.5 - 20-fold | Dependent on the scale and nature of the reactants. |

| Expected Yield | Moderate to Excellent | Highly dependent on the specific substrates and coupling agents used. |

Experimental Protocols

The following are detailed methodologies for the key transformations involving the Boc group in this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard and widely applicable method for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). The addition should be done carefully in a fume hood.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, S-acetyl-PEG4-amine, will be more polar than the starting material.

-

Once the reaction is complete (typically within 30-60 minutes), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

For applications where the TFA salt of the amine is acceptable, the crude product can be used directly after drying.

-

For applications requiring the free amine, perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate it under reduced pressure to obtain the free S-acetyl-PEG4-amine.

Protocol 2: Conjugation of S-acetyl-PEG4-amine to a Carboxylic Acid

This protocol outlines the coupling of the deprotected amine with a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

-

S-acetyl-PEG4-amine (from Protocol 1)

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or DCM

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vessel, dissolve the S-acetyl-PEG4-amine in the reaction buffer (e.g., PBS, pH 7.4).

-

Add the activated carboxylic acid solution to the amine solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

-

Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted starting materials and coupling reagents.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and workflows discussed in this guide.

References

A Technical Guide to S-acetyl-PEG4-NHBoc for Beginners in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[3][4]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their ability to improve solubility and cell permeability. This guide focuses on a specific bifunctional PEG linker, S-acetyl-PEG4-NHBoc, providing a comprehensive overview for researchers new to PROTAC synthesis.

Core Concepts: The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Understanding this compound

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its name reveals its key functional components:

-

S-acetyl: A protected thiol group. The acetyl group prevents the highly reactive thiol from engaging in unwanted side reactions during synthesis.

-

PEG4: A polyethylene glycol chain with four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and cell permeability of the final PROTAC molecule.

-

NHBoc: A Boc-protected amine group. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, allowing for controlled, sequential coupling reactions.

| Property | Value |

| Molecular Formula | C12H25NO5S |

| Molecular Weight | 295.40 g/mol |

| Appearance | Liquid or Oil |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | -20°C, sealed, away from moisture and light |

Data sourced from commercial suppliers.

Experimental Protocols: Synthesizing a PROTAC with this compound

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The following protocols outline the key steps.

Step 1: Amide Coupling of the E3 Ligase Ligand to the Linker

This step involves the reaction of the free amine on the PEG4 linker with a carboxylic acid on the E3 ligase ligand.

Materials:

-

S-acetyl-PEG4-amine (or its TFA salt)

-

E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of S-acetyl-PEG4-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Step 2: Deprotection of the S-acetyl Group

This step exposes the thiol group for subsequent conjugation to the protein of interest (POI) ligand.

Materials:

-

E3 ligase-linker intermediate from Step 1

-

Sodium hydroxide (NaOH) or Cysteamine

-

Methanol (MeOH)

-

Degassed phosphate buffer (pH 8)

Procedure (using Cysteamine):

-

Dissolve the E3 ligase-linker intermediate (1.0 eq) in a mixture of methanol and degassed phosphate buffer (pH 8).

-

Add cysteamine (2.0 eq).

-

Stir the reaction at room temperature, monitoring by LC-MS until the deprotection is complete (typically 30 minutes to a few hours).

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate under reduced pressure to yield the deprotected thiol-linker-E3 ligase intermediate.

Step 3: Thiol-Ene "Click" Chemistry for POI Ligand Conjugation

The newly exposed thiol can be coupled to a POI ligand containing a suitable "ene" (alkene) functional group. This is a form of "click chemistry," known for its high efficiency and selectivity.

Materials:

-

Thiol-linker-E3 ligase intermediate from Step 2

-

POI ligand with an alkene functional group

-

AIBN (Azobisisobutyronitrile) or other radical initiator

-

Anhydrous solvent (e.g., chloroform or toluene)

Procedure:

-

Dissolve the thiol-linker-E3 ligase intermediate (1.0 eq) and the alkene-functionalized POI ligand (1.1 eq) in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of AIBN.

-

Heat the reaction mixture (e.g., to 55-85°C) for 2-6 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Quantitative Analysis of PROTAC Efficacy

The performance of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables provide a summary of representative data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Comparison of Linker Composition on CRBN Degradation

| Linker Composition | Degradation in HEK293T cells | Reference |

| Nine-atom alkyl chain | Concentration-dependent decrease | |

| Three PEG units | Weak degradation |

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.

Materials:

-

Cell culture reagents and appropriate cell line

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Conclusion

This compound is a versatile and valuable tool for researchers entering the field of PROTAC synthesis. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the modular and efficient construction of PROTACs. By understanding the fundamental principles of PROTAC action and following established synthetic and analytical protocols, scientists can effectively utilize this linker to develop novel protein degraders for a wide range of therapeutic targets. The empirical testing of various linker lengths and compositions remains a critical aspect of optimizing PROTAC design for specific protein-E3 ligase pairs.

References

An In-Depth Technical Guide to Heterobifunctional Molecules and PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Molecules and the Dawn of Targeted Protein Degradation

Heterobifunctional molecules are a revolutionary class of chemical entities engineered to bring two distinct proteins into close proximity, thereby inducing a specific biological outcome.[1] This concept has gained significant traction in drug discovery, most notably through the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2][3]

Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven, catalytic mechanism.[4] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations. This groundbreaking approach has the potential to target proteins previously considered "undruggable" by conventional methods.

A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation.

The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's overall success. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, and consequently, the efficiency and selectivity of protein degradation. This guide provides a comprehensive overview of heterobifunctional molecules, with a particular focus on the design, function, and optimization of PROTAC linkers.

Data Presentation: The Critical Role of the Linker in PROTAC Efficacy

The linker is not a passive component; it actively contributes to the formation of a productive ternary complex. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 | |

| Caption: Impact of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1). |

| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| PEG | 12 | Effective | |

| PEG | 16 | More Potent | |

| Caption: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα). |

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Flexible (PEG) | PROTAC A | Moderate | |

| Rigid (Piperazine) | PROTAC B | High | |

| Caption: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation. |

| Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| Alkyl | Potent | |

| PEG | Weak | |

| Caption: Impact of Linker Composition on CRBN Degradation. |

Signaling Pathways and Logical Relationships

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation of the target protein.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Ubiquitin-Proteasome System (UPS) Signaling Pathway

This diagram details the enzymatic cascade of the Ubiquitin-Proteasome System, which is harnessed by PROTACs.

Caption: The enzymatic cascade of the Ubiquitin-Proteasome System.

PROTAC Design and Optimization Workflow

The development of a potent and selective PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation.

Caption: Iterative workflow for PROTAC design and optimization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PROTACs.

Protocol 1: Ternary Complex Formation Analysis by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor (α).

Materials:

-

Purified target protein

-

Purified E3 ligase complex (e.g., VCB complex for VHL)

-

PROTAC of interest

-

Isothermal Titration Calorimeter

-

Dialysis buffer

Procedure:

-

Buffer Matching: Ensure all proteins and the PROTAC are in the same, precisely matched buffer to minimize heats of dilution.

-

Binary Titrations:

-

PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 fold higher concentration). Perform the titration.

-

PROTAC into Target Protein: Fill the ITC cell with the target protein solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 fold higher concentration). Perform the titration.

-

-

Ternary Titration:

-

Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) pre-saturated with an excess of the target protein.

-

Fill the injection syringe with the PROTAC solution (10-20 fold higher concentration).

-

Perform the titration.

-

-

Data Analysis:

-

Analyze the data from the binary titrations using a one-site binding model to determine the dissociation constants (KD) for the PROTAC binding to the E3 ligase (KD_E3) and the target protein (KD_POI).

-

Analyze the data from the ternary titration to determine the apparent KD for the PROTAC binding to the pre-formed binary complex (KD_app).

-

Calculate the cooperativity factor (α) using the formula: α = KD_E3 / KD_app. An α value greater than 1 indicates positive cooperativity, less than 1 indicates negative cooperativity, and equal to 1 indicates no cooperativity.

-

Protocol 2: In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.

-

Alternatively, probe with an anti-ubiquitin antibody.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Protocol 3: PROTAC-Mediated Protein Degradation by Western Blot

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and to determine the DC50 and Dmax values.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Western Blotting:

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 4: Live-Cell Ternary Complex Formation using NanoBRET™ Assay

Objective: To detect and quantify the formation of the PROTAC-induced ternary complex in living cells.

Materials:

-

Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

-

PROTAC of interest

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Luminometer with 460 nm and >610 nm filters

Procedure:

-

Cell Preparation: Seed the engineered cells in a white-walled, multi-well plate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

Technical Guide: S-acetyl-PEG4-NHBoc for Bioconjugation and Drug Development

This in-depth technical guide provides essential information on the heterobifunctional linker, S-acetyl-PEG4-NHBoc. Tailored for researchers, scientists, and professionals in drug development, this document outlines supplier details, purity specifications, experimental protocols, and key molecular relationships to facilitate its application in advanced bioconjugation and proteolysis-targeting chimera (PROTAC) development.

Supplier Information and Purity

This compound is a polyethylene glycol (PEG)-based linker featuring a thioester-protected thiol at one terminus and a Boc-protected amine at the other. This configuration allows for sequential and controlled conjugation to two different molecular entities. Several suppliers offer this reagent, with purity levels suitable for sensitive research and development applications.

| Supplier | Product Name | Purity Specification | CAS Number |

| MolCore | S-acetyl-PEG4-Boc | ≥ 98% | 1818294-26-6 |

| MedchemExpress (MCE) | This compound | Not specified | Not specified |

| TargetMol | S-acetyl-PEG4-Boc | Not specified | Not specified |

Note: Purity specifications and CAS numbers may vary. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Core Applications

The unique bifunctional nature of this compound makes it a valuable tool in several research areas:

-

PROTAC Development: The linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that facilitates the degradation of the target protein.[1]

-

Antibody-Drug Conjugates (ADCs): It can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.

-

Bioconjugation: This linker is ideal for covalently attaching molecules to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic properties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow, such as linking a protein to a small molecule.

Deprotection of the Boc Group

This step exposes the primary amine for conjugation.

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Add TFA to the solution (typically 20-50% v/v) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting S-acetyl-PEG4-amine can be used directly in the next step or purified by flash chromatography.

-

Conjugation of the Amine Group

This protocol describes the coupling of the deprotected amine to a carboxylic acid-containing molecule.

-

Reagents and Materials:

-

S-acetyl-PEG4-amine (from the previous step)

-

Carboxylic acid-containing molecule (e.g., a small molecule drug)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere (nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the S-acetyl-PEG4-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

-

Deprotection of the S-acetyl Group

This step exposes the thiol group for conjugation.

-

Reagents and Materials:

-

S-acetyl-PEG4-conjugated molecule (from the previous step)

-

Hydroxylamine hydrochloride

-

EDTA (Ethylenediaminetetraacetic acid)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

-

Procedure:

-

Dissolve the S-acetyl-PEG4-conjugated molecule in a deoxygenated buffer (e.g., PBS with EDTA).

-

Add a solution of hydroxylamine hydrochloride to a final concentration of 0.5 M.

-

Adjust the pH of the reaction mixture to 7.2-7.4.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The deprotected thiol-PEG4-conjugated molecule should be used immediately in the next conjugation step to prevent re-oxidation.

-

Conjugation of the Thiol Group

This protocol describes the reaction of the exposed thiol with a maleimide-activated protein.

-

Reagents and Materials:

-

Thiol-PEG4-conjugated molecule (from the previous step)

-

Maleimide-activated protein

-

Phosphate-buffered saline (PBS), pH 6.5-7.5

-

-

Procedure:

-

Dissolve the maleimide-activated protein in PBS.

-

Add the freshly deprotected thiol-PEG4-conjugated molecule to the protein solution. A molar excess of the thiol-containing molecule is typically used.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

-

Purify the final bioconjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

-

Visualizing Workflows and Molecular Logic

The following diagrams illustrate the experimental workflow and the logical relationships of the functional groups of this compound.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Logical relationship of functional groups in this compound.

References

An In-depth Technical Guide to the Core Principles of PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1][] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery to selectively eliminate disease-causing proteins.[3][4] This in-depth guide elucidates the fundamental principles of PROTAC-mediated protein degradation, providing a technical overview of the mechanism, key components, and the critical experimental assays used to characterize these powerful molecules.

The PROTAC Mechanism: A Step-by-Step Breakdown

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This induced proximity triggers a cascade of events that ultimately leads to the degradation of the target protein.

The process can be summarized in the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process typically involves the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged protein into small peptides.

-

PROTAC Recycling: Importantly, the PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, allowing it to act catalytically.

Quantitative Analysis of PROTAC Efficacy

The evaluation of PROTAC efficacy involves the quantification of several key parameters that describe the potency and efficiency of degradation.

| Parameter | Description | Typical Units | Significance |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point. | nM or µM | A primary measure of PROTAC potency; a lower DC50 indicates higher potency. |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | % | Indicates the efficacy of the PROTAC; a higher Dmax is desirable. |

| Kd (binary) | The dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase alone. | nM or µM | Reflects the affinity of the individual binding events. |

| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | nM or µM | A key determinant of PROTAC efficiency; a lower Kd indicates a more stable complex. |

| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary Kd to the ternary Kd. | Unitless | α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 indicates no cooperativity. |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | min-1 or h-1 | Provides kinetic information about the degradation process. |

Comparative Data for Benchmark PROTACs

The following tables summarize key quantitative data for well-characterized PROTACs, offering a comparative overview of their performance.

Table 1: VHL-based PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to POI, nM) | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) |

| MZ1 | BRD4 | VHL | HeLa | ~10-30 | >90 | 1800 | 66 | 4.4 | 15 |

| ARV-771 | BRD4 | VHL | LNCaP | <1 | >95 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |

| Compound 1 | p38α | VHL | MOLM-14 | 210 | >80 | 11000 | Not widely reported | Not widely reported | Not widely reported |

Table 2: CRBN-based PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to POI, nM) | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) |

| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >95 | 180 | 1700 | Not widely reported | Negative (0.6) |

| ARV-110 | Androgen Receptor | CRBN | VCaP | <1 | >95 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |

| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 1.8 | >90 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |

Key Experimental Protocols

A variety of in vitro and cell-based assays are essential for the discovery and characterization of PROTACs. Below are detailed methodologies for some of the most critical experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex components.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates to reduce non-specific binding.

-

Incubate the lysates with an antibody against the E3 ligase (or the target protein).

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate in the presence of the PROTAC confirms the formation of the ternary complex.

Biophysical Assays for Ternary Complex Characterization

Several biophysical techniques can be employed to quantitatively characterize the formation and stability of the ternary complex in vitro using purified proteins.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ternary complex formation.

-

Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index upon binding to determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary interactions.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where binding of the tagged POI and E3 ligase in the presence of a PROTAC brings donor and acceptor beads into proximity, generating a luminescent signal that is proportional to the amount of ternary complex formed.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other upon ternary complex formation.

-

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled ligands upon binding to their protein partners to determine binding affinities.

In-Cell Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.

-

Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an antibody that recognizes ubiquitin. A smear of higher molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable." A thorough understanding of the fundamental principles of PROTAC-mediated protein degradation, coupled with the rigorous application of the experimental methodologies outlined in this guide, is crucial for the successful design and development of these novel therapeutics. By systematically evaluating the key parameters of ternary complex formation, ubiquitination, and protein degradation, researchers can optimize PROTAC efficacy and selectivity, paving the way for the next generation of targeted protein degraders.

References

Introduction to Targeted Protein Degradation (TPD) and PROTACs

An In-depth Technical Guide on the Role of E3 Ligase Ligands in Conjunction with PEG Linkers

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, TPD aims to eliminate the protein from the cell entirely. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule. This catalytic mode of action is a key advantage of PROTACs over traditional small molecule inhibitors.

The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the interplay between two crucial elements: the E3 ligase ligands that anchor the PROTAC to the degradation machinery, and Polyethylene Glycol (PEG) linkers, which provide a flexible and tunable bridge.

Core Components: E3 Ligase Ligands and PEG Linkers

E3 Ubiquitin Ligase Ligands: The Anchors of Degradation

While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for PROTAC design, primarily due to the limited availability of high-quality, small-molecule ligands. The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.

-

Cereblon (CRBN) Ligands: CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. These ligands are relatively small and often possess favorable drug-like properties, making them attractive for PROTAC design. Most PROTACs that have entered clinical trials are based on CRBN ligands.

-

Von Hippel-Lindau (VHL) Ligands: VHL is the substrate recognition component of the CRL2VHL E3 ligase complex. Small-molecule VHL ligands have been developed through structure-based design, often mimicking the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). VHL-based PROTACs have proven to be a robust and widely used alternative to CRBN-based degraders.

-

Other E3 Ligase Ligands: Research is ongoing to expand the repertoire of usable E3 ligases to include MDM2, IAPs, and others, which could offer advantages in tissue-specific expression or overcome resistance mechanisms.

The selection of an E3 ligase ligand is critical as it influences the formation and stability of the ternary complex, the cellular expression profile, and ultimately, the degradation efficiency of the PROTAC.

PEG Linkers: More Than Just a Spacer

The linker component of a PROTAC is not a passive connector; it plays a pivotal role in defining the molecule's overall performance. Linker composition, length, flexibility, and attachment points can dramatically impact a PROTAC's solubility, cell permeability, and ability to facilitate a productive ternary complex.

Polyethylene Glycol (PEG) linkers, composed of repeating ethylene glycol units, are among the most common motifs used in PROTAC design. Their prevalence is due to a unique combination of beneficial properties:

-

Enhanced Solubility: PROTACs are often large, complex molecules that can suffer from poor aqueous solubility. The inherent hydrophilicity of PEG linkers can significantly improve the solubility and overall physicochemical properties of the PROTAC, which is crucial for in vivo applications.

-

Flexibility and Ternary Complex Optimization: The flexibility of PEG chains allows the two ends of the PROTAC to adopt multiple conformations, which can be advantageous in searching for the optimal orientation required for stable and productive ternary complex formation. This flexibility can help overcome steric hindrances between the target protein and the E3 ligase.

-

Modulation of Permeability: While increased hydrophilicity can sometimes reduce passive cell permeability, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, creating a more compact structure that can better traverse the cell membrane.

-

Tunability: PEG linkers are synthetically versatile, allowing for precise control over length and composition. This enables a systematic exploration of the optimal distance and geometry needed to bridge the POI and the E3 ligase effectively.

The synergy between the E3 ligase ligand and the PEG linker is paramount. The linker must position the two ligands in a precise orientation to promote cooperative binding and stabilize the ternary complex, which is the foundational step for efficient ubiquitination and subsequent degradation.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is assessed using several key quantitative metrics. DC₅₀ represents the concentration of PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achievable. The IC₅₀ value is often used to measure the inhibition of cell viability or proliferation. The binding affinity (Kᵢ or Kᴅ) of the ligands to their respective proteins is also a crucial parameter.

The tables below summarize quantitative data for representative PROTACs, illustrating the impact of linker length and E3 ligase choice.

Table 1: Impact of Linker Length on BRD4 Degradation (Data is illustrative, compiled from principles described in cited literature)

| PROTAC | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Principle |

| PROTAC A | VHL Ligand | 2 PEG units | 50 | >90 | |

| PROTAC B | VHL Ligand | 4 PEG units | 15 | >95 | |

| PROTAC C | VHL Ligand | 8 PEG units | 80 | 85 |

Note: Optimal degradation is often achieved at an intermediate linker length; linkers that are too short may cause steric clash, while those that are too long can result in reduced ternary complex stability.

Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation (Data is illustrative, based on findings for EGFR degraders)

| PROTAC | POI Ligand | E3 Ligase Ligand | DC₅₀ (nM) in HCC-827 cells | Reference Finding |

| Degrader 68 | Gefitinib | VHL Ligand | 5.0 | |

| Degrader 69 | Gefitinib | CRBN Ligand | 11 |

Note: The choice of E3 ligase can significantly impact degradation potency, and the optimal choice may be target-dependent.

Table 3: VHL Ligand Affinity vs. AR PROTAC Degradation Potency (Data derived from a study on Androgen Receptor (AR) degraders)

| PROTAC | VHL Ligand Binding Affinity (Kᵢ, µM) | Degradation DC₅₀ (nM) in LNCaP cells | Reference |

| ARD-61 | High (<0.1) | 1.1 | |

| ARD-266 | Weak (2-3) | 0.2 |

Note: This study surprisingly demonstrated that a very high binding affinity of the E3 ligase ligand is not always required for potent degradation, highlighting the complex interplay of factors governing PROTAC efficacy.

Key Experimental Protocols for PROTAC Evaluation

A series of biochemical, biophysical, and cell-based assays are required to characterize a PROTAC and validate its mechanism of action.

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This proximity-based assay measures the interaction between the POI and E3 ligase in live cells, induced by the PROTAC.

1. Materials:

-

HEK293T cells.

-

Expression vector for POI fused to NanoLuc® luciferase (e.g., BRD4-NLuc).

-

Expression vector for E3 ligase fused to HaloTag® (e.g., HaloTag-VHL).

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC of interest.

-

Opti-MEM I Reduced Serum Medium.

-

White, opaque 96-well assay plates.

2. Method:

-

Cell Transfection: Co-transfect HEK293T cells with the POI-NLuc and HaloTag-E3 ligase plasmids at an optimized ratio. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM.

-

Ligand Addition: Add the HaloTag® 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C.

-

PROTAC Addition: Add the serially diluted PROTAC to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 2-4 hours) at 37°C.

-

Substrate Addition: Prepare the NanoBRET™ substrate according to the manufacturer's protocol. Add it to all wells.

-

Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).

-

Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the ratio indicates PROTAC-induced ternary complex formation.

Protocol 2: Cellular Degradation Assay (Western Blot)

This is the standard method to directly measure the reduction in POI levels following PROTAC treatment.

1. Materials:

-

Cancer cell line expressing the POI (e.g., MCF-7 for ER, LNCaP for AR).

-

PROTAC of interest and proteasome inhibitor (e.g., MG132) as a control.

-

Cell culture medium and reagents.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

2. Method:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control where cells are co-treated with the PROTAC and MG132 to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.

-

Detection: Apply the chemiluminescent substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and express as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effect of the PROTAC.

1. Materials:

-

Cancer cell line of interest.

-

White, opaque-walled 96-well plates.

-

PROTAC of interest.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

2. Method:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in 90 µL of medium in a 96-well plate and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The strategic combination of an E3 ligase ligand and a PEG linker is fundamental to the design of effective PROTACs. The E3 ligase ligand serves as the critical anchor to the cellular degradation machinery, while the PEG linker provides the necessary solubility, flexibility, and spatial orientation to enable the formation of a productive ternary complex. The interplay between these two components is a masterclass in molecular engineering, where subtle changes in linker length or the choice of E3 ligase can lead to dramatic differences in degradation efficacy and selectivity.

Future advancements will likely focus on expanding the toolbox of available E3 ligase ligands to provide tissue-specific degradation and overcome potential resistance. Concurrently, the design of linkers is evolving from simple PEG and alkyl chains to more sophisticated, rigid, or cleavable structures to exert greater control over PROTAC behavior. The continued refinement of these core components, guided by quantitative analysis and robust experimental validation, will undoubtedly accelerate the translation of TPD from a promising technology into a transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for S-acetyl-PEG4-NHBoc Bioconjugation in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction